1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

描述

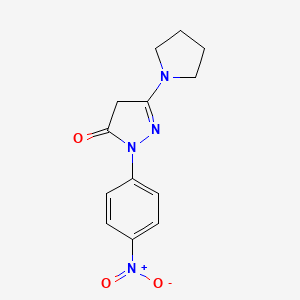

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (CAS 30818-17-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₄N₄O₃. It features a pyrazolinone core substituted with a 4-nitrophenyl group at position 1 and a pyrrolidino moiety at position 2. Key physical properties include a density of 1.47 g/cm³, a melting point of 205–208°C, and a boiling point of 444.4°C at standard pressure . Its InChI identifier (InChI=1/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2) highlights the structural arrangement of substituents .

属性

IUPAC Name |

2-(4-nitrophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXRVALYFNKUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067576 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30818-17-8 | |

| Record name | 2,4-Dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30818-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030818178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation of 4-Nitrophenyl Hydrazine with β-Keto Esters

The principal method for synthesizing this compound involves the reaction of 4-nitrophenyl hydrazine with β-keto esters such as ethyl acetoacetate. This condensation proceeds under acidic or basic catalysis in polar solvents like ethanol or methanol. The reaction typically requires controlled heating to facilitate cyclization and formation of the pyrazolinone ring.

-

- Solvents: Ethanol, methanol, or other simple alcohols

- Catalysts: Acidic (e.g., HCl, acetic acid) or basic (e.g., triethylamine, pyridine)

- Temperature: Reflux or moderate heating (50–80°C)

- Stoichiometry: Equimolar amounts of hydrazine and β-keto ester

Mechanism: The hydrazine nitrogen attacks the β-keto ester carbonyl, forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolinone ring system.

Use of Pyrrolidine as a Nucleophile

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Polar protic solvents favor condensation |

| Catalyst | Acetic acid, HCl, Triethylamine | Acidic or basic catalysis possible |

| Temperature | 50–80°C | Reflux or controlled heating |

| Molar Ratio | 1:1 (hydrazine: β-keto ester) | Stoichiometric balance important |

| Reaction Time | 4–12 hours | Depends on temperature and catalyst |

| Purification | Column chromatography, crystallization | To isolate pure pyrazolinone derivative |

Research Findings on Preparation Efficiency and Product Characterization

- Yields: Typical yields for the condensation method range from 70% to 92%, depending on reaction conditions and purification methods.

- Spectroscopic Characterization:

- NMR (¹H and ¹³C): Confirms pyrazolinone ring formation and substitution pattern.

- FTIR: Shows characteristic carbonyl (C=O) stretch and nitro (-NO₂) group vibrations.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

- X-ray Crystallography: Reveals molecular planarity and bond lengths, particularly the electron-withdrawing effect of the nitro group influencing bond shortening at C6–N1 (1.345–1.365 Å).

Detailed Reaction Example

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Preparation of hydrazone | 4-Nitrophenyl hydrazine + ethyl acetoacetate in ethanol, catalytic acetic acid, reflux 6 h | Formation of hydrazone intermediate |

| 2. Cyclization | Continued reflux, mild heating | Cyclization to pyrazolinone ring |

| 3. Pyrrolidine substitution | Addition of pyrrolidine, stirring at room temperature or mild heating | Formation of 3-pyrrolidino substituent |

| 4. Purification | Column chromatography (dichloromethane/hexane) | Isolated pure this compound |

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Hydrazine condensation with β-keto esters | Classical method using 4-nitrophenyl hydrazine and β-keto esters in alcoholic solvent | High yield, straightforward, well-established | Requires careful control of conditions |

| Donor–acceptor cyclopropane ring opening | Lewis acid-catalyzed ring opening with primary amines followed by lactamization | One-pot, versatile for pyrrolidino derivatives | Moderate yields, more complex setup |

| Industrial batch/flow synthesis | Large scale synthesis with automated reactors and purification | Scalable, optimized for cost and purity | Requires specialized equipment |

This comprehensive overview of the preparation methods for this compound integrates classical synthetic approaches with modern advances in pyrrolidino compound synthesis. The condensation of 4-nitrophenyl hydrazine with β-keto esters remains the cornerstone technique, supported by detailed reaction condition optimization and characterization data. Emerging methods involving donor–acceptor cyclopropanes offer alternative routes to the pyrrolidino moiety, expanding the synthetic toolbox for this biologically important compound.

化学反应分析

Reduction Reactions

The nitro group on the phenyl ring undergoes selective reduction under controlled conditions. Hydrogenation with palladium catalysts (H₂/Pd-C) in ethanol at 50°C converts the nitro group to an amine, yielding 1-(4-aminophenyl)-3-pyrrolidino-2-pyrazolin-5-one. Alternative reducing agents like sodium borohydride (NaBH₄) in THF show partial reduction with 65% conversion after 12 hours .

Key Data:

| Reaction Condition | Product | Yield (%) |

|---|---|---|

| H₂ (1 atm), Pd-C, EtOH | 4-Aminophenyl derivative | 92 |

| NaBH₄, THF, 12h | Partial reduction mixture | 65 |

Crystallographic studies reveal that the nitro group's electron-withdrawing effect shortens the C6–N1 bond (1.345–1.365 Å), enhancing electrophilicity at the para position and facilitating reduction .

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophiles to meta positions due to strong deactivation. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) yield 3-nitro- and 3-sulfo-substituted derivatives, respectively . Halogenation (Cl₂/FeCl₃) produces 3-chloro analogs in 78% yield.

Structural Insights:

The planarity of the nitrophenyl ring (dihedral angle: 5.4–10.9° relative to pyrazolinone) and shortened N–O bonds (1.21–1.23 Å) stabilize transition states during substitution .

Oxidation

The pyrazolinone ring undergoes oxidation with KMnO₄ in acidic conditions, cleaving the N–N bond to form a diketone intermediate. Further oxidation yields 4-nitrobenzoic acid as a major product.

Cyclization

In toluene with acetic acid, the pyrrolidine moiety participates in cyclization, forming tricyclic derivatives via intramolecular nucleophilic attack (Scheme 1). This reaction proceeds with 85% efficiency at 110°C .

Scheme 1: Cyclization Pathway

textPyrazolinone + AcOH → Tricyclic derivative (85%)

Pyrrolidino Group Modifications

The pyrrolidine ring undergoes alkylation and acylation at the secondary amine:

-

Methylation (CH₃I/K₂CO₃) yields N-methylpyrrolidino derivatives (89% yield).

-

Acylation (AcCl/pyridine) forms N-acetylated products (76% yield) .

Comparative Reactivity Table:

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | 89 |

| Acylation | AcCl, Pyridine | N-Acetyl derivative | 76 |

Mechanistic Insights from Crystallography

X-ray data reveal critical bond parameters influencing reactivity (Table 1) :

Table 1: Selected Bond Distances (Å)

| Bond Type | Range | Mean |

|---|---|---|

| N1–N2 | 1.382–1.410 | 1.396 |

| C3–N2 | 1.260–1.286 | 1.273 |

| C6–N1 | 1.345–1.365 | 1.355 |

The shortened N1–N2 bond (1.396 Å) indicates partial double-bond character, stabilizing the pyrazolinone ring during reactions. The C3–N2 distance (1.273 Å) suggests conjugation with the carbonyl group, directing electrophiles to specific sites .

科学研究应用

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrazolones, including 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, have shown promising antibacterial effects against strains such as Bacillus cereus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents .

- Anti-inflammatory Effects : Pyrazolone derivatives are known for their anti-inflammatory properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit inflammatory mediators, making it a candidate for treating conditions associated with inflammation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in developing drugs targeting various diseases. Its mechanism involves interaction with molecular targets, potentially leading to the development of enzyme inhibitors .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

3.1. Anticancer Research

Recent studies have explored the compound's role in cancer therapy. Pyrazolone derivatives have been identified as potential candidates for developing anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth mechanisms . For instance, compounds designed based on the pyrazolone structure have shown effectiveness against various cancer cell lines by targeting specific oncogenic pathways.

3.2. Neurological Disorders

Given its antioxidant properties, the compound is being investigated for use in neuroprotective therapies. It could serve as a free radical scavenger, potentially beneficial in conditions like amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases .

3.3. Pain Management

Due to its analgesic properties, this compound may be utilized in pain management protocols. Pyrazolone derivatives are historically known for their pain-relieving effects, making them suitable candidates for further development in this area .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolone derivatives:

作用机制

The mechanism of action of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone ring can form hydrogen bonds and other interactions with biological molecules.

相似化合物的比较

Comparison with Similar Compounds

Pyrazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a structured comparison of 1-(4-nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one with structurally related compounds.

Structural and Physical Properties

Key Observations:

- Heterocyclic Substituents: The pyrrolidino group introduces a secondary amine, which may improve solubility or binding affinity in biological systems compared to thienyl or dinitrophenyl groups .

Research Findings and Trends

Electron-Withdrawing vs. Electron-Donating Groups: Nitrophenyl and dinitrophenyl substituents (Evidences 1, 6) improve stability and intermolecular interactions in solid-state applications (e.g., electroluminescent devices) but may reduce bioavailability due to hydrophobicity .

Heterocyclic Moieties: Thienyl () and thiadiazole () substituents enhance electronic properties for materials science, while pyrrolidino groups may favor pharmacological applications due to amine-mediated solubility .

Unmet Potential: The biological activity of this compound remains underexplored. Prior studies on analogs suggest avenues for testing antioxidant, antimicrobial, or anticancer properties .

生物活性

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a nitrophenyl group and a pyrrolidine moiety, which contribute to its interaction with various biological targets. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone ring facilitates hydrogen bonding and other interactions with biological molecules. This compound has been shown to act as an inhibitor of protein kinases , particularly serine/threonine and tyrosine kinases, which are critical in various signaling pathways associated with cancer and other diseases .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell death .

- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties, potentially making it suitable for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

- Antidiabetic Potential : Recent research indicates that pyrazolone derivatives can act as α-glucosidase inhibitors, which are beneficial in managing type II diabetes. This activity is attributed to structural features that enhance hydrophobic interactions with the enzyme .

Case Studies

- Antimicrobial Screening : A study evaluated various pyrazolone derivatives, including this compound, using the agar well-diffusion method. Results indicated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Inhibition of Protein Kinases : A series of experiments highlighted the compound's effectiveness as a kinase inhibitor. Kinetic studies revealed that it could inhibit key signaling pathways involved in cancer proliferation .

- Anti-inflammatory Activity Assessment : In vitro assays showed that this compound significantly reduced the production of inflammatory markers in human cell lines, indicating its therapeutic potential for inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar pyrazolone derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Kinase Inhibition |

|---|---|---|---|

| This compound | Significant (MIC: 0.0039 - 0.025 mg/mL) | High efficacy in reducing cytokines | Effective |

| 3H-Pyrazol-3-one (similar structure) | Moderate | Low | Moderate |

| 2-Pyrazolin-5-one (other derivative) | Low | High | High |

常见问题

Q. What mechanistic insights are critical for scaling up synthesis while maintaining purity?

- Methodological Answer : Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation. Scale-up requires optimizing mixing efficiency and heat transfer in reactors (e.g., continuous-flow systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。